1H-Benzotriazole-4-sulfonic acid

Catalog No.
S3310317
CAS No.
26725-50-8
M.F
C6H5N3O3S
M. Wt
199.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole-4-sulfonic acid

CAS Number

26725-50-8

Product Name

1H-Benzotriazole-4-sulfonic acid

IUPAC Name

2H-benzotriazole-4-sulfonic acid

Molecular Formula

C6H5N3O3S

Molecular Weight

199.19 g/mol

InChI

InChI=1S/C6H5N3O3S/c10-13(11,12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9)(H,10,11,12)

InChI Key

WVKWKEWFTVEVCF-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C(=C1)S(=O)(=O)O

Canonical SMILES

C1=CC2=NNN=C2C(=C1)S(=O)(=O)O

Precursor for 4-Hydroxybenzotriazole

BT4SA serves as a precursor for the synthesis of 4-hydroxybenzotriazole (4-HOBT) through hydrolysis using strong alkalis like sodium hydroxide (NaOH) []. 4-HOBT is a valuable coupling reagent in organic synthesis, particularly in peptide bond formation and click chemistry [].

Synthesis of Metal Complexes

BT4SA acts as a ligand in the formation of various metal complexes. For instance, it reacts with 1,10-phenanthroline ligand to synthesize copper benzotriazolesulfonate phenanthroline supramolecular complex []. These complexes hold potential applications in photocatalysis, sensors, and materials science [].

Corrosion Inhibition

BT4SA exhibits corrosion inhibiting properties. Studies have shown its effectiveness in preventing the corrosion of metals like cerium during the preparation of polystyrene nanosphere-templated cerium molybdate nanocontainers []. This demonstrates its potential application in various industries dealing with metal corrosion protection.

1H-Benzotriazole-4-sulfonic acid is an aromatic sulfonic acid with the molecular formula C₆H₅N₃O₃S and a molecular weight of approximately 199.19 g/mol. It features a benzotriazole ring, which is known for its stability and ability to form complexes with metals. The compound is characterized by a sulfonic acid group (-SO₃H) that enhances its solubility in water and makes it useful in various chemical applications .

  • Hydrolysis: This compound can be hydrolyzed using strong alkalis to produce 4-hydroxy-benzotriazole, which is an important intermediate in organic synthesis .
  • Metal Complex Formation: It acts as a ligand to form complexes with transition metals, particularly copper, which can be utilized in catalysis and corrosion inhibition .
  • Electrophilic Substitution: The benzotriazole moiety can undergo electrophilic substitution reactions due to the electron-rich nature of the nitrogen atoms in the ring.

The biological activity of 1H-Benzotriazole-4-sulfonic acid has been explored in various studies. It exhibits properties such as:

  • Antimicrobial Activity: Some derivatives of benzotriazole compounds have shown potential antimicrobial effects against various pathogens.
  • Corrosion Inhibition: The compound has been used to prevent corrosion in metal surfaces, particularly in aqueous environments, which indirectly supports biological systems by maintaining the integrity of equipment used in biological research .

Several methods exist for synthesizing 1H-Benzotriazole-4-sulfonic acid:

  • Sulfonation of Benzotriazole: Benzotriazole can be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
  • Hydrolysis of Precursors: Starting from suitable precursors like benzotriazole derivatives, hydrolysis can yield 1H-Benzotriazole-4-sulfonic acid under controlled conditions .

1H-Benzotriazole-4-sulfonic acid finds applications across various domains:

  • Corrosion Inhibitor: It is widely used in metalworking fluids and formulations to prevent corrosion on metal surfaces.
  • Ligand in Coordination Chemistry: The compound serves as a ligand for metal ions in coordination chemistry, facilitating the formation of stable metal complexes.
  • Precursor for Synthesis: It acts as a precursor for synthesizing other benzotriazole derivatives that are useful in pharmaceuticals and agrochemicals .

Research on interaction studies involving 1H-Benzotriazole-4-sulfonic acid primarily focuses on its interactions with metal ions. These studies reveal:

  • Stability Constants: The formation of stable complexes with copper ions has been quantified through stability constant measurements.
  • Mechanistic Insights: Investigations into the mechanism of corrosion inhibition highlight how the compound interacts with metal surfaces to form protective layers that prevent oxidation .

Several compounds share structural similarities with 1H-Benzotriazole-4-sulfonic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
BenzotriazoleAromatic heterocycleKnown for its ability to stabilize free radicals.
4-HydroxybenzotriazoleHydroxylated derivativeExhibits enhanced solubility and reactivity.
BenzothiazoleHeterocyclic compoundUsed primarily as an antibacterial agent.
BenzimidazoleHeterocyclic compoundKnown for its pharmaceutical applications.

1H-Benzotriazole-4-sulfonic acid stands out due to its sulfonic acid group, which enhances solubility and reactivity compared to other benzotriazole derivatives. Its applications as a corrosion inhibitor and ligand further distinguish it from similar compounds.

1H-Benzotriazole-4-sulfonic acid serves as a versatile multifunctional ligand in the construction of metal-organic frameworks due to its unique combination of nitrogen-rich triazole ring and sulfonic acid functionality [1] [2]. The compound exhibits multiple coordination sites, including the triazole nitrogen atoms and sulfonate oxygen atoms, enabling diverse binding modes essential for framework assembly [3] [4]. Research demonstrates that the sulfonic acid group with C₃ᵥ symmetry can coordinate with metal ions to produce multidimensional structures through flexible coordination modes [5].

The synthetic methodology for metal-organic frameworks incorporating 1H-benzotriazole-4-sulfonic acid typically involves hydrothermal synthesis conditions [3] [6]. A representative synthesis protocol involves combining cadmium perchlorate hexahydrate, 1H-benzotriazole-4-sulfonic acid, auxiliary ligands such as 1,10-phenanthroline or 2,2-bipyridyl, and potassium hydroxide in aqueous solution within Teflon-lined stainless steel containers heated to 393-413 K for three days [3] [6] [4]. This approach has successfully yielded crystalline metal-organic frameworks with diverse topologies ranging from one-dimensional chains to three-dimensional networks [7] [8].

The framework construction strategies leverage the ability of 1H-benzotriazole-4-sulfonic acid to act as both a chelating ligand and bridging unit [8]. Crystal structure analyses reveal that the benzotriazole-4-sulfonate can display bidentate chelating coordination modes through κ²N³,O binding, monodentate coordination via sulfonate oxygen atoms, or μ₂-bridging modes linking different metal centers [3] [6] [8]. The choice of coordination mode significantly influences the resulting framework dimensionality and topology, with μ₂-bridging modes typically producing extended polymeric structures [8].

Post-synthetic modification strategies have been employed to introduce sulfonic acid functionality into pre-formed metal-organic frameworks [9] [10]. Zirconium-based metal-organic frameworks can be functionalized with sulfonic acid groups through reaction with sulfuric acid or chlorosulfonic acid, creating materials with enhanced catalytic properties [9] [10]. These functionalized frameworks demonstrate superior performance in various organic transformations due to the presence of Brønsted acidic sites [9].

Copper-Benzotriazolesulfonate Phenanthroline Complexes

The synthesis of copper-benzotriazolesulfonate phenanthroline supramolecular complexes represents a significant application of 1H-benzotriazole-4-sulfonic acid in coordination chemistry [1] [2] [11]. These complexes are formed through the reaction of 1H-benzotriazole-4-sulfonic acid with 1,10-phenanthroline ligands in the presence of copper salts [1] [2]. The resulting supramolecular assemblies demonstrate remarkable structural diversity and potential applications in materials science [12].

Crystal structure determination of representative copper complexes reveals distinct coordination environments [12]. In the complex formulated as [Cu(C₁₂H₈N₂)₂Cl][C₆H₄N₃SO₃]·H₂O, the copper(II) center adopts a five-coordinate trigonal dipyramidal geometry coordinated by two 1,10-phenanthroline molecules and one chloride ion, while the benzotriazole-4-sulfonate anion remains uncoordinated [12]. The crystal structure exhibits triclinic symmetry with space group P-1 and unit cell parameters: a = 10.318(2) Å, b = 11.759(2) Å, c = 12.960(3) Å, with β = 73.12(3)° [12].

The supramolecular architecture of these complexes is stabilized through extensive three-dimensional hydrogen bonding networks and π-π stacking interactions [12]. The benzotriazole-4-sulfonate anions participate in hydrogen bonding through their sulfonate oxygen atoms, which serve as hydrogen bond acceptors [12]. These interactions create a robust three-dimensional supramolecular network that enhances the structural stability of the complex [12].

Copper-phenanthroline complexes with benzotriazole-based ligands have demonstrated significant catalytic activity in organic transformations [7]. Silver(I)-benzotriazole coordination compounds containing phenanthroline-type ligands exhibit excellent catalytic efficacy in multicomponent coupling reactions and alkyne hydration reactions [7]. Specific complexes show optimal performance with catalyst loadings as low as 0.5 mol% for multicomponent coupling and 3 mol% for alkyne hydration, achieving yields up to 99% and 93% respectively [7].

The electronic properties of these complexes are influenced by the coordination environment and ligand arrangement [13] [14]. Computational studies on copper(I)-phenanthroline complexes reveal that steric effects around the copper center significantly impact emission quantum yields and stability [13]. The distorted coordination geometries observed in these systems arise from the geometric constraints imposed by the bulky ligand environment [13].

Non-Covalent Interaction Networks in Crystal Engineering

The crystal engineering of 1H-benzotriazole-4-sulfonic acid systems relies heavily on systematic exploitation of non-covalent interactions to achieve desired supramolecular architectures [3] [4] [15]. Hydrogen bonding represents the primary driving force in crystal packing, with the compound serving as both hydrogen bond donor through the triazole N-H group and hydrogen bond acceptor via sulfonate oxygen atoms [3] [4] [16].

Detailed crystallographic analyses reveal specific hydrogen bonding patterns that govern supramolecular assembly [3] [6]. In cadmium-benzotriazole-4-sulfonate complexes, characteristic N—H⋯O hydrogen bonds form with donor-acceptor distances ranging from 2.776(3) to 3.009(4) Å and angles between 148° and 167° [3] [6]. Secondary C—H⋯O interactions with distances of 3.204(3) to 3.255(3) Å provide additional structural stabilization [3] [6]. Water molecules in hydrated complexes participate in O—H⋯N and O—H⋯O hydrogen bonding networks with distances of 2.934(5) to 3.015(4) Å [6].

Table 1: Crystal Structure Parameters for Metal-Benzotriazole-4-sulfonic acid Complexes

ComplexCrystal SystemSpace GroupUnit Cell Parameters a (Å)Unit Cell Parameters b (Å)Unit Cell Parameters c (Å)Beta Angle (°)Volume (ų)Z
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)]MonoclinicC2/c8.148(4)17.207(7)17.720(8)103.29(1)2417.8(19)4
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂OTriclinicP-17.5675(16)10.238(2)11.974(2)77.948(3)891.0(3)1
[Cu(C₁₂H₈N₂)₂Cl][C₆H₄N₃SO₃]·H₂OTriclinicP-110.318(2)11.759(2)12.960(3)73.12(3)1393.7(6)2
[Zn(C₆H₃N₃O₃S)(C₁₂H₈N₂)]ₙOrthorhombicPccn14.5562(19)25.903(3)8.9239(12)903364.8(8)8

Table 2: Coordination Modes and Geometries in Benzotriazole-4-sulfonic acid Metal Complexes

ComplexMetal CenterCoordination GeometryBenzotriazole Coordination ModeSecondary Ligand CoordinationMetal-N Bond Lengths (Å)Metal-O Bond Lengths (Å)
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)]Cd(II)Distorted CdN₄O₂ octahedralBidentate chelating (κ²N³,O)2,2-bipyridyl bidentate chelating2.3293(19) - 2.3114(18)2.3267(15)
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂OCd(II)Distorted CdN₄O₂ octahedralMonodentate (κO)1,10-phenanthroline bidentate chelating2.319(2) - 2.323(2)2.381(2)
[Cu(C₁₂H₈N₂)₂Cl][C₆H₄N₃SO₃]·H₂OCu(II)Trigonal dipyramidalUncoordinated anion1,10-phenanthroline bidentate chelatingNot coordinatedNot coordinated
[Zn(C₆H₃N₃O₃S)(C₁₂H₈N₂)]ₙZn(II)Tetrahedral/Chain polymerμ₂-bridging1,10-phenanthroline bidentate chelatingNot specifiedNot specified

π-π stacking interactions between aromatic systems contribute significantly to the stability of crystalline assemblies [17] [12]. In benzotriazole-derivative systems, these interactions typically occur with interplanar distances ranging from 3.3 to 3.8 Å [17]. The benzotriazole ring system can participate in both face-to-face and edge-to-face π-π interactions, depending on the molecular packing arrangement [18] [17].

Table 3: Hydrogen Bonding Interactions in Metal-Benzotriazole-4-sulfonic acid Complexes

ComplexHydrogen Bond TypeD—H Distance (Å)H⋯A Distance (Å)D⋯A Distance (Å)D—H⋯A Angle (°)
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)]N3—H3N⋯O20.931.862.776(3)167
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)]C3—H3⋯O30.932.553.255(3)133
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)]C7—H7⋯O20.932.563.204(3)127
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂OO1W—H1WA⋯N50.982.103.015(4)155
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂OO1W—H1W⋯O30.982.002.934(5)158
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂ON3—H3N⋯O10.902.213.009(4)148

The polymorphism of benzotriazole systems demonstrates the critical role of non-covalent interactions in determining crystal structure [19]. Studies on 1H-benzotriazole polymorphs reveal that different supramolecular assemblies can form from identical molecular building blocks, with one polymorph exhibiting chirality through spontaneous resolution as conglomerates while another crystallizes in a centrosymmetric space group [19]. These structural differences arise from variations in hydrogen bonding patterns and π-π stacking arrangements [19].

Halogen bonding interactions have been identified as important structure-directing forces in benzotriazole-based crystal engineering [17]. In halogenated benzotriazole derivatives, short C-Br⋯N contacts with normalized contact values as low as 0.86 indicate strong halogen bonding interactions that can compete with traditional hydrogen bonding [17]. These interactions create complementary supramolecular recognition patterns that can be exploited in the design of functional crystalline materials [17].

Table 4: Non-covalent Interaction Network Properties in Benzotriazole Systems

Interaction TypeRole in Network FormationTypical Distance Range (Å)Network Dimensionality
N—H⋯O hydrogen bondingPrimary structural stabilization2.77 - 3.011D-3D
C—H⋯O hydrogen bondingSecondary network connectivity3.20 - 3.262D-3D
O—H⋯N hydrogen bondingWater-mediated bridging2.93 - 3.022D-3D
π-π stacking interactionsIntermolecular aromatic interactions3.3 - 3.82D
Sulfonate coordinationMetal coordination nodes2.32 - 2.381D-2D
Triazole bridgingBridging ligand connectivity1.29 - 1.371D-2D

The interplay between multiple non-covalent interactions creates hierarchical supramolecular architectures with predictable structural features [20] [16]. Computational studies using density functional theory methods reveal that intramolecular hydrogen bonding in benzotriazole derivatives can stabilize specific conformations by 2-4 kcal/mol relative to non-hydrogen-bonded forms [16]. However, crystal packing forces can override intramolecular preferences, leading to intermolecular hydrogen bonding networks that maximize crystal stability [16].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Benzotriazole-7-sulfonic acid

Dates

Last modified: 08-19-2023

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